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Compound of Interest

Compound Name:
5-Bromo-2-methyl-2H-indazole-3-

sulfonyl chloride

CAS No.: 1363382-22-2

Cat. No.: B1529701 Get Quote

Part 1: Strategic Rationale & Scaffold Architecture
The Indazole Advantage in Medicinal Chemistry
The indazole (1H-benzo[d]pyrazole) scaffold represents a "privileged structure" in modern drug

discovery due to its unique electronic profile and bioisosteric capabilities.[1][2] Unlike its

ubiquitous isomer indole, indazole possesses an additional nitrogen atom at the 2-position,

conferring distinct physicochemical properties:

Bioisosterism: Indazole serves as a robust bioisostere for the purine ring (adenine mimic)

and the indole ring. This makes it an ideal scaffold for ATP-competitive kinase inhibitors and

nucleotide-binding protein ligands.

Tautomeric Versatility: The scaffold exists in a tautomeric equilibrium between 1H-indazole

(thermodynamically favored, aromaticity retained in the benzene ring) and 2H-indazole

(quinoid character in the benzene ring). This duality allows for diverse binding modes,

particularly in the hinge region of kinases.

Hydrogen Bonding: The N1-H acts as a hydrogen bond donor (HBD), while N2 acts as a

hydrogen bond acceptor (HBA). Upon N1-alkylation, N2 remains a critical HBA, often

engaging conserved residues (e.g., the "gatekeeper" residue in kinases).
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The "Indazole Compass": SAR Exploration Vectors
To systematically discover novel compounds, researchers must treat the indazole core as a

multi-vector platform.
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Figure 1. The Indazole SAR Compass illustrating primary optimization vectors.

Part 2: Synthetic Architectures & Methodologies[3]
The discovery of novel indazoles is often bottlenecked by the difficulty of regioselective

synthesis. The choice between de novo ring formation and functionalization of the pre-formed

core is critical.

Pathway A: 1H-Indazole Construction (The Hydrazine
Route)
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The classical route involves the condensation of o-haloaryl carbonyls with hydrazines. While

robust, it often suffers from harsh conditions. Modern variations utilize metal-catalyzed C-N

bond formation.[3][4][5]

Mechanism: Intramolecular nucleophilic aromatic substitution (

) or Buchwald-Hartwig amination.

Utility: Best for generating C3-substituted indazoles.

Pathway B: 2H-Indazole Construction (The Reductive
Cyclization)
Accessing the 2H-isomer is challenging due to the thermodynamic preference for 1H. The

Cadogan-Sundberg cyclization and its modern modifications (e.g., Davis-Beirut reaction) are

the gold standards.

Protocol Logic:o-Nitrobenzyl amines or imines are treated with a deoxygenating agent (e.g.,

or

). The resulting nitrene intermediate inserts into the neighboring nitrogen.

Key Advantage: unambiguous synthesis of 2-substituted indazoles without N1/N2

regioselectivity issues.
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Regioselectivity Challenge

o-Halo-Aldehyde/Ketone

Hydrazine Condensation
(Cu or Pd Catalysis)

 + R-NHNH2

o-Nitrobenzyl Derivative

Reductive Cyclization
(P(OEt)3 or SnCl2)

 Deoxygenation

1H-Indazole
(Thermodynamic Product)

 C-N Bond Formation

2H-Indazole
(Kinetic/Trapped Product)

 Nitrene Insertion Tautomerism (if N-H)

Click to download full resolution via product page

Figure 2. Divergent synthetic pathways for 1H and 2H indazole scaffolds.

Part 3: Technical Deep Dive – Experimental
Protocols
Protocol: Regioselective Synthesis of 3-Aryl-1H-
Indazoles via Suzuki-Miyaura Coupling
Rationale: This protocol allows for the late-stage diversification of the C3 position, a critical

vector for potency in kinase inhibitors.

Reagents & Equipment:

Substrate: 3-Bromo-1H-indazole (protected or N-alkylated).
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Coupling Partner: Aryl boronic acid (1.5 equiv).

Catalyst:

(5 mol%).

Base:

(2.0 M aqueous solution).

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

System Preparation: Charge a microwave vial with 3-bromoindazole (1.0 mmol), aryl boronic

acid (1.5 mmol), and catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes. Why:

Oxygen poisons the Pd(0) species, leading to homocoupling side products.

Solvation: Add degassed 1,4-dioxane (4 mL) and aqueous

(1 mL).

Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave). Monitor by LC-MS

until the bromide starting material is consumed (<5%).

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

.

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation: Verify regiochemistry using NOESY NMR. For N1-alkylated products, a NOE

signal should be observed between the N1-alkyl protons and the C7-H proton of the benzene

ring.

Protocol: N-Alkylation with Regiochemical Control
Challenge: Alkylation of unsubstituted indazole typically yields a mixture of N1 (major) and N2

(minor) isomers. Solution: Use of the Meerwein salt (
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) often favors N2-alkylation kinetically, whereas basic conditions (

) favor N1-alkylation thermodynamically.

Self-Validating Check:

N1-Isomer:

NMR shift of C3 is typically

130-135 ppm.

N2-Isomer:

NMR shift of C3 is typically shielded,

115-125 ppm.

Always run a heteronuclear correlation (HMBC) to confirm the N-C connectivity.

Part 4: Therapeutic Case Studies
Kinase Inhibitors (VEGFR/PDGFR)
Drug: Pazopanib (Votrient)

Structure: 2-Methyl-2H-indazole core.

Mechanism: The indazole ring sits in the ATP-binding pocket. The N2-methyl group projects

into a hydrophobic sub-pocket, while the pyrimidine moiety forms the hinge hydrogen bonds.

Discovery Insight: The switch from a 1H-indazole to a 2-methyl-2H-indazole improved the

selectivity profile against off-target kinases by altering the vector of the solubilizing tail.

TRK/ROS1 Inhibitors
Drug: Entrectinib (Rozlytrek)

Structure: Indazole-3-carboxamide.[1][3][6]
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Mechanism: The indazole acts as the scaffold core, with the amide group forming critical

hydrogen bonds with the kinase hinge region (specifically Asp-Phe-Gly motif interactions).

Discovery Insight: The bulky benzyl group at the N1 position was optimized to fill the

hydrophobic pocket adjacent to the gatekeeper residue, overcoming resistance mutations

common in first-generation inhibitors.

Part 5: Data Summary & Comparison
Feature 1H-Indazole 2H-Indazole Indole (Bioisostere)

Thermodynamic

Stability
High (Aromatic) Lower (Quinoid) High

H-Bond Donor (pKa) N1-H (~14) - N1-H (~17)

H-Bond Acceptor N2 (Weak) N1 (Moderate) None (Neutral)

Major Synthetic Route
Hydrazine

Condensation
Reductive Cyclization

Fischer Indole

Synthesis

Key Drug Examples Axitinib, Entrectinib Pazopanib Sunitinib
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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